molecular formula C15H13N3O4S B2510058 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-69-7

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2510058
CAS RN: 898457-69-7
M. Wt: 331.35
InChI Key: SPQUGXMGKIXSOU-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the linear formula C21H20N2O4 . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds known to display a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been the subject of numerous studies . Various methods have been described, and the synthesis often involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H20N2O4 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 210–212°C . Its IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound and its derivatives are synthesized through reactions involving various precursor molecules, showcasing the versatility of thiazolopyrimidine frameworks in drug design. For instance, compounds derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties, highlighting the synthetic adaptability of thiazolopyrimidine compounds (Abu‐Hashem et al., 2020).

Pharmacological Applications

  • Anti-inflammatory and Analgesic Properties: Certain derivatives exhibit significant COX-2 inhibitory activity, suggesting potential for development as anti-inflammatory and analgesic agents. These findings point to the therapeutic potential of thiazolopyrimidine compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
  • Cytotoxic Activity: Research on pyrazolo[1,5-a]pyrimidine derivatives has shown in vitro cytotoxic activity against cancer cells, indicating the potential for these compounds to be developed into anticancer drugs (Hassan, Hafez, & Osman, 2014). This area of research is crucial for discovering new therapeutic options for various types of cancer.
  • Antimicrobial Activity: Thiazolopyrimidine derivatives have been investigated for their antimicrobial properties, with some compounds showing significant activity against a range of bacteria and fungi. This suggests a potential application in treating infectious diseases (Gein et al., 2015).

Structural and Conformational Studies

  • Detailed structural analyses, including crystallographic studies, provide insights into the molecular conformations and intermolecular interactions of thiazolopyrimidine derivatives. Understanding these aspects is essential for the rational design of molecules with enhanced biological activity and selectivity (Nagarajaiah & Begum, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, pyrimidines in general are known to exhibit their effects through the inhibition of certain vital inflammatory mediators .

Future Directions

Research into pyrimidines, including this compound, continues to be a vibrant field. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, and several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-10-4-2-9(3-5-10)8-16-12(19)11-13(20)17-15-18(14(11)21)6-7-23-15/h2-7,20H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQUGXMGKIXSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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